2-Propylproline hydrochloride

Description

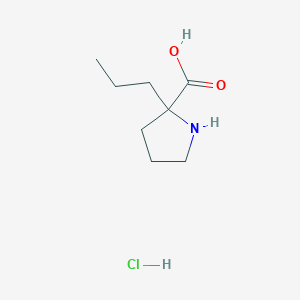

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2103397-17-5; 637020-45-2 |

|---|---|

Molecular Formula |

C8H16ClNO2 |

Molecular Weight |

193.67 |

IUPAC Name |

2-propylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h9H,2-6H2,1H3,(H,10,11);1H |

InChI Key |

VDWRJHSEZZBLTR-UHFFFAOYSA-N |

SMILES |

CCCC1(CCCN1)C(=O)O.Cl |

solubility |

not available |

Origin of Product |

United States |

Stereochemical Investigations of 2 Propylproline Hydrochloride

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The puckering of the pyrrolidine ring is not static and can be influenced by the solvent environment and the nature of the N-acyl group. nih.govnih.gov In proteins and polypeptides, it has been observed that trans-proline residues in α-helices predominantly adopt an "UP" pucker (analogous to Cγ-exo), while cis-proline residues favor a "DOWN" pucker (analogous to Cγ-endo). nih.gov

Table 1: Factors Influencing Pyrrolidine Ring Pucker

| Factor | Influence on Ring Pucker |

| Substituent Position | The location of substituents (e.g., C-2, C-4) is a primary determinant of the preferred conformation. nih.gov |

| Substituent Type | Sterically bulky groups generally favor a pseudo-equatorial orientation, influencing the pucker accordingly. nih.gov Electronegative substituents can also exert significant stereoelectronic effects. nih.gov |

| Cis/Trans Isomerism | The configuration of the peptide bond preceding the proline residue affects the ring pucker. nih.gov |

| Solvent | The polarity of the solvent can influence the conformational equilibrium of the pyrrolidine ring. |

| N-Acyl Group | The nature of the group attached to the nitrogen atom can impact the ring's conformation. nih.gov |

Stereoelectronic Effects Influencing 2-Propylproline (B1451480) Conformation

Stereoelectronic effects, which are interactions between electron orbitals that depend on the spatial arrangement of atoms, play a significant role in determining the conformation of proline derivatives. wikipedia.orge-bookshelf.deresearchgate.net Two key stereoelectronic effects relevant to substituted prolines are the gauche effect and the n→π* interaction.

The gauche effect describes the tendency of a molecule to adopt a gauche conformation when it is electronically favorable, even if it is sterically less favored. nih.gov In the context of 4-substituted prolines, an electron-withdrawing substituent at the 4-position can stabilize a gauche conformation through hyperconjugation. nih.govnih.gov This involves the donation of electron density from a C-H bonding orbital into the antibonding orbital of the C-X bond (where X is the electron-withdrawing group). nih.gov While the provided information primarily discusses 4-substituted prolines, similar principles can apply to other substituted positions, although the specific orbital interactions would differ. For 2-propylproline, the propyl group is not strongly electron-withdrawing, so the classic gauche effect as described for electronegative substituents may not be the dominant factor. However, other hyperconjugative interactions can still influence the ring pucker.

The n→π interaction* is a stabilizing interaction between the lone pair (n) of one carbonyl oxygen and the antibonding orbital (π) of an adjacent carbonyl group. nih.govnih.govharvard.edursc.org This interaction is highly dependent on the geometry of the peptide backbone and is particularly significant in proline-containing peptides. nih.govscispace.com The n→π interaction is strongest when the proline ring adopts an exo pucker, which brings the interacting carbonyls into close proximity. scispace.com This interaction can significantly influence the cis-trans isomerism of the peptide bond preceding the proline residue, with the trans conformation being stabilized by the n→π* interaction. scispace.com For 2-propylproline hydrochloride, when incorporated into a peptide chain, the conformational preferences of the pyrrolidine ring, as influenced by the C-2 propyl group, would in turn affect the potential for n→π* interactions with the preceding residue.

Table 2: Key Stereoelectronic Effects in Proline Derivatives

| Effect | Description | Impact on Conformation |

| Gauche Effect | Stabilization of a gauche conformer due to favorable orbital overlap, often with electron-withdrawing substituents. nih.govnih.gov | Influences the puckering of the pyrrolidine ring. nih.govnih.gov |

| n→π Interaction | Donation of a carbonyl oxygen lone pair into the π orbital of an adjacent carbonyl group. nih.govnih.govharvard.edu | Stabilizes the trans-amide bond and influences the overall peptide conformation. scispace.com |

Chirality Transfer Mechanisms in Reactions Involving this compound

Proline and its derivatives are widely used as chiral catalysts and auxiliaries in asymmetric synthesis. uow.edu.audu.ac.inprinceton.eduslideshare.net The chirality of the proline ring is effectively transferred to the products of the reaction, leading to high enantioselectivity. This compound can be employed in similar organocatalytic transformations. The underlying principle of chirality transfer in proline-catalyzed reactions often involves the formation of a chiral enamine or iminium ion intermediate. princeton.edunobelprize.org

In a typical proline-catalyzed aldol (B89426) reaction, for instance, the proline catalyst reacts with a ketone or aldehyde to form a chiral enamine. nobelprize.org The specific conformation of the proline ring and the steric hindrance provided by its substituents, such as the propyl group in 2-propylproline, direct the approach of the electrophile to one face of the enamine, resulting in the preferential formation of one enantiomer of the product. princeton.edu The propyl group at the C-2 position would play a crucial role in creating a specific chiral environment around the reactive enamine intermediate, thereby influencing the stereochemical outcome of the reaction.

Similarly, in iminium catalysis, the chiral amine catalyst forms a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. This activation allows for enantioselective conjugate additions of nucleophiles. princeton.edu The substituent on the proline ring, in this case, the propyl group, would sterically shield one face of the iminium ion, directing the nucleophilic attack to the opposite face.

The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the proline derivative, the solvent, and the reaction conditions. The development of new proline-based catalysts, including those with various alkyl substituents like 2-propylproline, is an active area of research aimed at improving the scope and efficiency of asymmetric transformations. researchgate.netresearchgate.net

Analysis of Enantiomeric and Diastereomeric Purity

Ensuring the enantiomeric and diastereomeric purity of chiral compounds like this compound and the products derived from its use is critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and widely used technique for separating enantiomers. researchgate.netelementlabsolutions.comsigmaaldrich.comsigmaaldrich.com

Polysaccharide-based CSPs are particularly common and effective for the chiral separation of a wide range of compounds, including proline derivatives. researchgate.netelementlabsolutions.com The separation mechanism on these columns often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which differ for the two enantiomers within the chiral environment of the stationary phase. researchgate.net The mobile phase composition, including the type and percentage of organic modifier, and the column temperature are crucial parameters that are optimized to achieve good resolution between the enantiomers. researchgate.net

For compounds with more than one chiral center, which can exist as diastereomers, HPLC can also be used for separation. nih.gov Diastereomers have different physical properties and can often be separated on standard, achiral stationary phases. sigmaaldrich.com However, chiral HPLC is necessary to separate the enantiomers of each diastereomer.

Other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and gas chromatography on chiral columns, can also be employed to determine enantiomeric and diastereomeric purity. In the synthesis of proline derivatives, diastereomeric intermediates are sometimes separable by crystallization, which can be a powerful method for purification. nih.govnih.govresearchgate.net

Table 3: Methods for Purity Analysis of this compound

| Analytical Technique | Application | Key Considerations |

| Chiral HPLC | Separation and quantification of enantiomers. researchgate.netelementlabsolutions.com | Choice of chiral stationary phase, mobile phase composition, temperature. researchgate.net |

| Standard HPLC | Separation of diastereomers. nih.gov | Diastereomers have different retention times on achiral columns. |

| NMR Spectroscopy | Determination of enantiomeric purity using chiral shift reagents or diastereomeric derivatives. | Can provide information on the ratio of enantiomers or diastereomers. |

| Gas Chromatography | Separation of volatile derivatives on a chiral column. | The compound may need to be derivatized to increase volatility. |

| Crystallization | Separation of diastereomeric salts or derivatives. nih.gov | Can be an effective method for large-scale purification. |

Applications of 2 Propylproline Hydrochloride in Asymmetric Organic Synthesis

2-Propylproline (B1451480) Hydrochloride as a Chiral Catalyst Precursor

2-Propylproline hydrochloride serves as a precursor to chiral catalysts, leveraging the inherent chirality of the proline scaffold. The stereogenic center at the α-carbon to the carboxylic acid group is fundamental to its application in asymmetric synthesis. The hydrochloride salt form ensures stability and ease of handling, and it can be readily converted to the free amine or other derivatives for catalyst preparation.

Ligand Design for Asymmetric Transformations

The design of effective chiral ligands is paramount in asymmetric catalysis. While specific research on ligands derived exclusively from 2-propylproline is limited, the principles of proline-based ligand design are well-established and applicable. The pyrrolidine (B122466) ring provides a rigid backbone, which is advantageous for creating a well-defined chiral environment around a metal center. The introduction of a propyl group at the 2-position offers a moderate steric influence that can be exploited to fine-tune the selectivity of a catalytic transformation.

Modification of the carboxylic acid and the secondary amine functionalities of 2-propylproline allows for the synthesis of a diverse range of ligands. For instance, the carboxylic acid can be converted to amides or esters, while the amine can be functionalized to create bidentate or multidentate ligands. These modifications can influence the electronic and steric properties of the resulting metal complexes, thereby impacting their catalytic activity and enantioselectivity. The design strategy often involves creating a "chiral pocket" that preferentially binds one enantiomer of a substrate or directs the approach of a reagent from a specific face.

Organocatalytic Applications in C-C and C-X Bond Formations

Proline and its derivatives are renowned for their ability to act as organocatalysts, mediating a variety of asymmetric transformations. researchgate.net These reactions often proceed through enamine or iminium ion intermediates. libretexts.org 2-Propylproline, as a derivative, is expected to participate in similar catalytic cycles for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

In a typical enamine-based catalytic cycle, the secondary amine of 2-propylproline reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. The stereochemistry of the product is controlled by the chiral environment created by the catalyst, where the propyl group can play a role in directing the approach of the electrophile. After the bond-forming step, the intermediate hydrolyzes to release the product and regenerate the catalyst.

Examples of C-C bond-forming reactions that can be catalyzed by proline derivatives include aldol (B89426), Mannich, and Michael reactions. libretexts.org Similarly, C-X bond formations, such as α-amination, α-oxygenation, and α-halogenation of carbonyl compounds, can also be achieved. The specific efficiency and stereoselectivity of these reactions using this compound would depend on the precise reaction conditions and substrates involved.

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. 2-Propylproline can function as a chiral auxiliary by forming a temporary amide linkage with a carboxylic acid substrate.

Alkylation and Conjugate Addition Reactions

When attached to a substrate, the 2-propylproline auxiliary can effectively control the stereochemistry of alkylation and conjugate addition reactions. The chiral environment established by the auxiliary directs the approach of the electrophile or nucleophile to one face of the molecule.

In the case of alkylation of an enolate derived from a carboxylic acid derivative, the bulky propyl group and the rigid pyrrolidine ring of the auxiliary can effectively shield one face of the enolate, leading to a highly diastereoselective alkylation. The stereochemical outcome can often be predicted based on established models for similar chiral auxiliaries.

For conjugate addition reactions, the chiral auxiliary attached to an α,β-unsaturated carbonyl compound can direct the approach of a nucleophile to either the α or β position with high diastereoselectivity. The resulting product can then be liberated from the auxiliary.

Cycloaddition and Rearrangement Processes

Chiral auxiliaries derived from proline analogues have been employed in cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to control the facial selectivity of the approach of the dienophile or dipolarophile. The auxiliary attached to the substrate can effectively differentiate the two faces of the reacting π-system, leading to the preferential formation of one diastereomer of the cycloadduct.

Similarly, in certain rearrangement reactions, a chiral auxiliary can influence the stereochemical course of the transformation. The conformational constraints imposed by the auxiliary can favor a specific transition state geometry, leading to a high degree of stereocontrol in the rearranged product.

Role in the Synthesis of Enantiomerically Enriched Complex Molecules

The enantioselective methodologies employing this compound, both as a catalyst precursor and as a chiral auxiliary, can be valuable tools in the total synthesis of complex, biologically active molecules. The ability to control the stereochemistry of key bond-forming steps is crucial for accessing the desired enantiomer of a target molecule.

For instance, an organocatalytic aldol or Michael reaction catalyzed by 2-propylproline could be a key step in establishing a specific stereocenter in a natural product synthesis. Alternatively, a diastereoselective alkylation using a 2-propylproline-based chiral auxiliary could be employed to construct a chiral building block that is later incorporated into a more complex structure. The moderate steric bulk of the propyl group may offer unique selectivity profiles compared to other proline derivatives, making it a potentially useful tool for synthetic chemists.

Below is a table summarizing the potential applications of this compound in asymmetric synthesis, based on the established reactivity of similar proline derivatives.

| Application Type | Specific Reaction | Role of 2-Propylproline Moiety | Key Intermediate | Expected Outcome |

| Organocatalysis | Aldol Reaction | Chiral Catalyst | Enamine | Enantioselective C-C bond formation |

| Organocatalysis | Mannich Reaction | Chiral Catalyst | Enamine/Iminium | Enantioselective C-C bond formation |

| Organocatalysis | Michael Addition | Chiral Catalyst | Enamine/Iminium | Enantioselective C-C bond formation |

| Chiral Auxiliary | Alkylation | Stereodirecting Group | Chiral Enolate | Diastereoselective C-C bond formation |

| Chiral Auxiliary | Conjugate Addition | Stereodirecting Group | Chiral Enone | Diastereoselective C-C bond formation |

| Chiral Auxiliary | Diels-Alder Reaction | Stereodirecting Group | Chiral Dienophile | Diastereoselective cycloaddition |

Development of Novel Reaction Methodologies Mediated by 2-Propylproline Derivatives

The field of asymmetric organocatalysis has been significantly influenced by the use of proline and its derivatives. These small organic molecules have proven to be powerful catalysts for a variety of enantioselective transformations. While L-proline itself is a versatile and widely used catalyst, researchers have increasingly turned to the development of proline derivatives to enhance reactivity, improve stereoselectivity, and expand the scope of proline-catalyzed reactions. The introduction of substituents on the pyrrolidine ring, such as a propyl group at the C-2 position, is a key strategy in the design of new organocatalysts with tailored properties.

The development of novel reaction methodologies mediated by 2-propylproline derivatives builds upon the established catalytic cycles of proline. In a typical proline-catalyzed reaction involving a carbonyl compound, the catalytic cycle is initiated by the formation of an enamine intermediate from the reaction of the secondary amine of proline and the carbonyl donor. This enamine then reacts with a carbonyl acceptor in an enantioselective manner. The steric and electronic properties of the substituent at the C-2 position of the proline ring can have a profound impact on the stability and reactivity of the enamine intermediate, as well as the stereochemical outcome of the reaction.

For instance, a propyl group at the C-2 position, as in 2-propylproline, is expected to exert a significant steric influence on the transition state of the carbon-carbon bond-forming step. This steric hindrance can enhance the facial selectivity of the attack on the electrophile, potentially leading to higher enantioselectivities compared to unsubstituted proline. Research on similar 2-substituted prolines, such as 2-methylproline, has demonstrated that even a small alkyl group can remarkably increase enantioselectivity in certain reactions, like the α-alkylation of aldehydes. It is hypothesized that the increased steric bulk of a propyl group would further amplify this effect.

The development of novel reaction methodologies often involves exploring new types of transformations that can be catalyzed by these modified proline derivatives. While proline is well-known for catalyzing aldol, Mannich, and Michael reactions, the unique properties of 2-propylproline and its derivatives could enable their application in other asymmetric transformations. These might include cascade reactions, cycloadditions, and functionalizations of different classes of substrates.

Detailed research findings on the application of various proline derivatives in asymmetric synthesis have provided valuable insights into the catalyst design. The following table summarizes representative results from asymmetric aldol reactions catalyzed by different proline derivatives, illustrating the impact of substitution on catalyst performance. While specific data for 2-propylproline is not extensively available in the literature, the data for related compounds highlights the potential for high efficiency and stereoselectivity.

Table 1: Performance of Proline Derivatives in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 96 |

| (S)-2-(Trifluoromethyl)proline | Benzaldehyde | Cyclohexanone | CH2Cl2 | 95 | >99 |

| (S)-2-Methylproline | Isovaleraldehyde | Acetone | Neat | 77 | 95 |

| (S)-Diphenylprolinol TMS ether | Propanal | Acetone | Neat | 91 | 99 |

The data indicates that modifications to the proline scaffold can lead to excellent yields and enantioselectivities. The development of novel methodologies also extends to the immobilization of these catalysts on solid supports, such as polymers or nanoparticles. This approach facilitates catalyst recovery and reuse, which is a significant advantage for industrial applications. The functionalization of 2-propylproline derivatives to enable their attachment to such supports is an active area of research.

Computational and Theoretical Studies of 2 Propylproline Hydrochloride

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. For 2-propylproline (B1451480) hydrochloride, DFT calculations would be crucial in mapping its structural and reactive landscape.

DFT calculations on related α-substituted proline derivatives, such as α-methylproline, have shown that the steric bulk of the substituent plays a critical role. acs.org It is expected that the larger propyl group in 2-propylproline would further stabilize a trans-amide bond to minimize steric clashes. The energy landscape of 2-propylproline hydrochloride would likely feature distinct minima corresponding to different ring puckers and rotamers of the propyl group.

Table 1: Predicted Conformational Preferences of 2-Propylproline

| Feature | Predicted Preference for 2-Propylproline | Rationale based on Analog Studies |

|---|---|---|

| Pyrrolidine (B122466) Ring Pucker | Likely preference for an exo pucker | To accommodate the bulky C2-propyl group away from the carboxlic acid. |

| Amide Bond (in peptides) | Strong preference for a trans conformation | Steric hindrance from the C2-propyl group would disfavor the cis conformation. acs.org |

| Propyl Group Rotamers | Multiple low-energy rotamers exist | Rotation around the Cα-Cpropyl bond will lead to various staggered conformations. |

This table is a predictive summary based on computational studies of other C2-substituted proline analogs.

Proline and its derivatives are renowned organocatalysts, particularly in stereoselective aldol (B89426) and Mannich reactions. DFT calculations have been pivotal in understanding the mechanisms of these reactions by modeling the transition states. rsc.orgacs.org In a 2-propylproline-catalyzed reaction, the propyl group would be an integral part of the transition state assembly.

Computational models predict that the stereochemical outcome of such reactions is determined by the relative energies of competing transition states. The steric and electronic properties of the 2-propyl group would influence the facial selectivity of the enamine attack on the electrophile. It is hypothesized that the bulky propyl group would create a more defined chiral pocket, potentially leading to higher stereoselectivity compared to proline itself.

Molecular Dynamics (MD) Simulations of this compound Systems

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations allow for the exploration of their behavior over time, especially in a solution environment.

The surrounding solvent molecules can have a profound impact on the conformational equilibrium of flexible molecules like this compound. MD simulations of proline and its analogs in aqueous solution have revealed detailed insights into hydration shells and hydrogen bonding networks. researchgate.netunimi.itrsc.org

For this compound, MD simulations would be expected to show that the charged ammonium (B1175870) and carboxylate groups are heavily solvated by water molecules. The hydrophobic propyl group, however, would likely influence the local water structure, potentially leading to self-aggregation in concentrated solutions, a phenomenon observed for proline itself. unimi.it The balance between hydrophilic and hydrophobic interactions would ultimately dictate its conformational preferences in water.

In Silico Modeling of Stereochemical Induction and Selectivity

The ability to predict the stereochemical outcome of a reaction is a major goal of computational chemistry. For organocatalysts like 2-propylproline, in silico models can be developed to rationalize and predict enantioselectivity. rsc.orgnih.gov

These models often involve the systematic evaluation of all possible transition states leading to different stereoisomers. By calculating the relative free energies of these transition states, a prediction of the major product can be made. For 2-propylproline, such models would need to accurately account for the non-covalent interactions involving the propyl group, which would be critical in differentiating the energies of the diastereomeric transition states. The insights gained from these models can guide the design of new catalysts with enhanced selectivity.

Table 2: Key Computational Parameters for Modeling 2-Propylproline Systems

| Parameter | Relevance to 2-Propylproline | Common Computational Methods |

|---|---|---|

| Conformational Energies | Determining the relative stability of different puckers and rotamers. | DFT (e.g., B3LYP, M06-2X) with appropriate basis sets. |

| Transition State Geometries | Identifying the key interactions that control stereoselectivity in catalysis. | DFT with transition state search algorithms (e.g., QST2, QST3). |

| Solvation Free Energies | Assessing the influence of the solvent on conformational equilibria. | Implicit solvent models (e.g., PCM, SMD) or explicit solvent MD. |

| Dynamic Fluctuations | Understanding the flexibility and interactions in solution or within a peptide. | Molecular Dynamics (MD) simulations with force fields (e.g., AMBER, CHARMM). |

This table provides a general overview of computational methods applicable to the study of this compound.

Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches to Catalysis

Quantum mechanical/molecular mechanics (QM/MM) is a powerful computational methodology that combines the accuracy of quantum mechanics (QM) for a specific region of a molecular system with the efficiency of molecular mechanics (MM) for the remainder of the system. nih.gov This hybrid approach is particularly well-suited for studying enzymatic reactions and organocatalytic processes where a chemical transformation occurs within a large molecular environment, such as a protein or a solvent box. plos.org In the context of organocatalysis by proline derivatives, QM/MM methods provide profound insights into reaction mechanisms, transition states, and the origins of stereoselectivity. researchgate.net

While direct QM/MM studies specifically targeting this compound were not identified in the surveyed literature, the extensive research on proline and its other derivatives provides a robust framework for understanding how such computational investigations would be approached and the nature of the insights they could yield. The principles and methodologies are directly transferable to the study of this compound-catalyzed reactions.

A typical QM/MM study of a reaction catalyzed by a proline derivative involves partitioning the system into a QM region and an MM region. nih.gov The QM region would encompass the catalyst (2-propylproline), the substrate molecules directly involved in bond-making and bond-breaking events, and potentially a few key solvent molecules that might play a direct role in the catalytic cycle. acs.org This core region is treated with a high level of quantum chemical theory, such as density functional theory (DFT), which can accurately describe the electronic changes during the reaction. researchgate.net The remainder of the system, including the bulk solvent and counter-ions, constitutes the MM region and is described by a classical force field. nih.gov This division allows for the detailed study of the reaction chemistry while still accounting for the influence of the broader environment in a computationally feasible manner. nih.gov

Research on various proline derivatives has demonstrated the utility of QM/MM and related computational approaches in elucidating key mechanistic details. For instance, studies on proline-catalyzed aldol reactions have used DFT calculations to map out the entire catalytic cycle, including the formation of enamine intermediates, the carbon-carbon bond-forming step, and the final hydrolysis. researchgate.net These studies have been instrumental in refining and validating mechanistic models like the Houk-List model.

For a catalyst like 2-propylproline, a key focus of a QM/MM study would be to understand the influence of the 2-propyl group on the catalyst's conformation, reactivity, and stereoselectivity. The steric bulk of the propyl group could affect the geometry of the enamine intermediate and the transition states for subsequent reactions, thereby influencing the facial selectivity of the substrate's approach. Molecular dynamics simulations, often used in conjunction with QM/MM, can explore the conformational landscape of the catalyst-substrate complex, identifying the most stable arrangements that lead to the observed stereochemical outcome. nih.gov

The table below illustrates the type of data that can be obtained from computational studies on proline derivatives, in this case, focusing on the kinetic parameters of LmbC, an enzyme that acts on a related alkyl-proline derivative, (2S,4R)-4-propyl-proline (PPL). plos.org While not a QM/MM study, it showcases how computational and experimental data are integrated to understand the catalytic efficiency for specific substrates.

| Substrate | Enzyme/Mutant | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PPL | LmbC | 0.22 ± 0.02 | 0.25 ± 0.01 | 1136 |

| PPL | LmbC G237V | 0.25 ± 0.02 | 0.20 ± 0.01 | 800 |

| PPL | LmbC A238G | 0.33 ± 0.05 | 0.09 ± 0.01 | 273 |

| L-proline | LmbC | 2.5 ± 0.3 | 0.040 ± 0.002 | 16 |

| Data adapted from a study on the kinetic parameters of LmbC and its mutants with PPL and L-proline. plos.org |

Furthermore, QM/MM calculations can be employed to determine the activation energies for different reaction pathways, helping to identify the rate-determining step and rationalize the observed reaction rates. For example, in proline-catalyzed reactions, the C-C bond formation is often the rate-limiting and stereo-determining step. A QM/MM study on a 2-propylproline catalyzed reaction would calculate the energies of the transition states leading to the different stereoisomeric products. The calculated energy differences between these transition states can then be correlated with the experimentally observed enantiomeric excess.

The following table presents a hypothetical summary of results from a QM/MM study on an aldol reaction catalyzed by a generic 2-alkylproline, illustrating the type of energetic data that such a study would aim to produce.

| Transition State | Relative Energy (kcal/mol) | Corresponding Product |

| TS-Re-Si | 0.0 | (R,S)-isomer |

| TS-Si-Re | +1.5 | (S,R)-isomer |

| TS-Re-Re | +3.2 | (R,R)-isomer |

| TS-Si-Si | +3.8 | (S,S)-isomer |

| This table is illustrative and does not represent real experimental or computational data for this compound. |

Exploration of 2 Propylproline Hydrochloride in Peptidomimetic Design

Incorporation of 2-Propylproline (B1451480) Hydrochloride into Peptidomimetic Scaffolds

The synthesis of peptides and peptidomimetics can be carried out using solid-phase synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain attached to a resin. nih.gov For the incorporation of 2-propylproline, it would first need to be appropriately protected, for instance, with an Fmoc (9-fluorenylmethoxycarbonyl) group, to be compatible with standard solid-phase peptide synthesis protocols. chemrxiv.org The hydrochloride salt form ensures stability and solubility of the amino acid prior to its use in synthesis.

Influence of the 2-Propylproline Moiety on Peptidomimetic Secondary Structures

The substitution at the Cα position of proline has a profound impact on the accessible conformational space of the peptide backbone. The presence of the propyl group in 2-propylproline is expected to exert a significant steric influence, thereby favoring specific secondary structural elements.

Proline and its derivatives are well-known for their ability to induce turns and disrupt or introduce kinks in helical structures. ias.ac.inresearchgate.net Specifically, Cα-disubstituted prolines, such as 2-methylproline, have been shown to be potent inducers of β-turns. chemrxiv.orgnih.gov A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a feature crucial for the biological activity of many peptides. mdpi.com

Studies on the closely related 2-methylproline have demonstrated its capacity to stabilize a βI-turn conformation in aqueous solutions. nih.gov For instance, the replacement of proline with 2-methylproline in a peptide sequence known to form a β-turn resulted in a significant stabilization of that conformation. chemrxiv.orgnih.gov It is highly probable that the larger propyl group in 2-propylproline would have a similar, if not more pronounced, effect on promoting turn structures due to increased steric hindrance.

Furthermore, proline-rich sequences can adopt a specific type of helical structure known as the polyproline II (PPII) helix. nih.govyoutube.comnih.gov The PPII helix is a left-handed helix that is important in many protein-protein interactions. rsc.orgresearchgate.net Research on 2-methylproline has shown that its incorporation can enhance the stability of the PPII structure. nih.gov This suggests that 2-propylproline could also be a valuable tool for designing and stabilizing peptidomimetics that mimic PPII helices.

| Analog | Observed Effect | Structural Implication | Reference |

|---|---|---|---|

| 2-Methylproline | Stabilizes βI-turn conformation | Potent turn inducer for reverse-turn stabilization in peptidomimetics. | chemrxiv.orgnih.gov |

| 2-Methylproline | Enhances stability of Polyproline II (PPII) helix | Useful for designing peptidomimetics that mimic PPII helical structures involved in protein recognition. | nih.gov |

| Proline | Induces kinks in transmembrane helices | Can be used to modulate the structure and function of membrane-active peptides. | ias.ac.inresearchgate.net |

A primary goal in peptidomimetic design is to reduce the conformational flexibility of a peptide to lock it into its bioactive conformation. This pre-organization can lead to higher binding affinity and specificity for its biological target. The cyclic nature of the proline ring already restricts the backbone dihedral angle φ. The addition of a propyl group at the Cα position further constrains the ψ and ω dihedral angles. nih.gov

Studies on Cα-methylated proline have shown that it strongly favors the trans conformation of the prolyl amide bond. nih.gov This is a significant effect, as the cis-trans isomerization of the X-Pro bond is often a slow process that can lead to conformational heterogeneity. By incorporating 2-propylproline, it is possible to largely eliminate the cis conformer, leading to a more homogenous and conformationally pure peptide population. This restriction of the backbone flexibility is a key strategy in the design of potent peptide analogs. chemrxiv.org

Strategies for Enhancing Peptidomimetic Stability through 2-Propylproline Inclusion

Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. A major advantage of using non-natural amino acids like 2-propylproline is the enhanced stability they confer upon the peptide. The steric bulk of the propyl group at the Cα position can shield the adjacent peptide bonds from proteolytic enzymes, thereby increasing the half-life of the peptidomimetic in a biological environment.

General strategies for improving peptide stability include:

Incorporation of unnatural amino acids: D-amino acids or Cα-substituted amino acids like 2-propylproline can hinder protease recognition and cleavage. nih.gov

Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain linkage can increase rigidity and resistance to exopeptidases.

N- and C-terminal modifications: Acetylation of the N-terminus and amidation of the C-terminus can prevent degradation by amino- and carboxypeptidases, respectively.

The inclusion of 2-propylproline directly addresses the first point. Its bulky side chain provides steric hindrance that can significantly slow down or prevent enzymatic degradation. This intrinsic stability makes it an attractive component for the design of long-lasting peptidomimetic drugs.

Design Principles for Peptidomimetics Mimicking Natural Biological Structures

The design of peptidomimetics that successfully mimic natural biological structures relies on a deep understanding of the structure-activity relationship of the parent peptide. The general design process involves identifying the key amino acid residues responsible for biological activity (the pharmacophore) and their spatial arrangement.

Key design principles include:

Conformational Analysis: Determining the bioactive conformation of the native peptide through techniques like NMR spectroscopy is a crucial first step. researchgate.netepa.gov

Scaffold Selection: Choosing an appropriate scaffold that can hold the pharmacophoric groups in the correct orientation. nih.govfluorochem.co.uk This could be a heterocyclic core or a constrained peptide backbone.

Introduction of Constraints: Using building blocks like 2-propylproline to induce specific secondary structures (e.g., β-turns, helices) and limit conformational flexibility. chemrxiv.orgnih.gov

Enhancing Stability: Incorporating features that protect the peptidomimetic from enzymatic degradation, such as the use of 2-propylproline. nih.gov

Optimizing Physicochemical Properties: Modifying the molecule to improve properties like solubility and membrane permeability.

Biomolecular Interaction Studies of 2 Propylproline Hydrochloride and Derivatives

In Vitro Enzyme Binding and Modulation Mechanisms

The interaction of small molecules like 2-Propylproline (B1451480) hydrochloride with enzymes is a cornerstone of pharmacological research. These interactions can lead to the modulation of enzyme activity, either through inhibition or activation, which has significant implications for cellular pathways.

The binding of 2-Propylproline derivatives to an enzyme's active site is governed by the principles of molecular recognition. The proline ring imposes a conformational rigidity on the molecule, which can influence how it fits into the three-dimensional space of an active site. The propyl group at the second position introduces a hydrophobic moiety that can engage in van der Waals interactions with nonpolar amino acid residues within the active site. Furthermore, the secondary amine and the carboxylic acid group of the proline core are capable of forming hydrogen bonds and ionic interactions with appropriate residues in the enzyme's binding pocket.

These non-covalent interactions, including hydrogen bonds, ionic bonds, and hydrophobic interactions, collectively contribute to the stability of the enzyme-ligand complex. The specific geometry and electronic properties of the 2-propylproline derivative will determine its affinity and specificity for a particular enzyme.

The modulation of enzyme activity by 2-Propylproline derivatives can occur through several mechanisms. teachmephysiology.comnih.gov Enzyme inhibition is a common mode of action for many drugs and can be either reversible or irreversible. juniperpublishers.com

Competitive Inhibition : A 2-propylproline derivative that is structurally similar to the enzyme's natural substrate may act as a competitive inhibitor. nih.gov In this scenario, the derivative binds to the active site, preventing the substrate from binding. juniperpublishers.com This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition : A derivative might bind to an allosteric site, a location on the enzyme distinct from the active site. teachmephysiology.comnih.gov This binding event can induce a conformational change in the enzyme that alters the active site's shape, thereby reducing or eliminating its catalytic activity. nih.gov This inhibition is typically not affected by substrate concentration.

Uncompetitive Inhibition : In this less common mechanism, the inhibitor binds only to the enzyme-substrate (ES) complex. nih.gov This binding event stabilizes the ES complex and prevents the formation of the product.

Enzyme Activation : While less common, a derivative could potentially bind to an allosteric site and induce a conformational change that increases the enzyme's affinity for its substrate or enhances its catalytic efficiency.

The specific mechanism of inhibition or activation by a 2-propylproline derivative would need to be determined experimentally through kinetic studies. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

| Inhibition Type | Effect on Vmax | Effect on Km | Description |

| Competitive | Unchanged | Increased | Inhibitor binds to the active site, competing with the substrate. nih.gov |

| Non-competitive | Decreased | Unchanged | Inhibitor binds to an allosteric site, changing the enzyme's conformation. teachmephysiology.com |

| Uncompetitive | Decreased | Decreased | Inhibitor binds only to the enzyme-substrate complex. nih.gov |

Receptor Interaction Profiling and Ligand-Binding Dynamics

The interaction of 2-Propylproline hydrochloride and its derivatives with cellular receptors is another critical area of study. Receptors are proteins that transduce extracellular or intracellular signals, and their modulation can have profound physiological effects.

The binding of a ligand, such as a 2-propylproline derivative, to a receptor is characterized by its affinity and specificity. Affinity refers to the strength of the binding interaction, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity.

Specificity describes the ability of a ligand to bind to a particular receptor type over others. High specificity is a desirable trait in drug design as it can minimize off-target effects. The unique three-dimensional structure of 2-propylproline, with its constrained ring and appended propyl group, can contribute to its specific recognition by a receptor's binding pocket. Techniques such as radioligand binding assays and surface plasmon resonance are commonly employed to determine these binding parameters.

Molecular recognition between a 2-propylproline derivative and a receptor is a dynamic process driven by a combination of intermolecular forces. nih.gov The initial interaction may involve long-range electrostatic forces, guiding the ligand into the binding pocket. Once in proximity, a series of specific interactions, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces, form between the ligand and the amino acid residues of the receptor.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into these molecular recognition events. rsc.org These techniques can predict the preferred binding pose of the ligand within the receptor's binding site and identify the key interacting residues. This information is instrumental in the rational design of new derivatives with improved affinity and specificity.

| Interaction Type | Description |

| Hydrogen Bonds | Formed between the amine and carboxyl groups of the proline core and polar residues in the receptor. |

| Ionic Interactions | Occur between the charged groups of the ligand and oppositely charged residues in the receptor. |

| Hydrophobic Interactions | The propyl group can interact with nonpolar pockets within the receptor binding site. |

| Van der Waals Forces | Weak, short-range interactions that contribute to the overall stability of the ligand-receptor complex. |

Role in Biosynthetic Pathway Investigations (e.g., Natural Product Synthesis)

Proline and its derivatives are important building blocks in the biosynthesis of numerous natural products. nih.gov The study of how these molecules are incorporated into larger, more complex structures provides valuable information about the enzymatic machinery and metabolic pathways involved.

One of the most well-documented roles of a propylproline derivative is in the biosynthesis of the antibiotic lincomycin. researchgate.netresearchgate.net Lincomycin is produced by the bacterium Streptomyces lincolnensis and is composed of two main moieties: a sugar derivative (methylthiolincosamide) and an amino acid derivative, 4-n-propyl-L-proline. researchgate.net

The biosynthetic pathway leading to 4-n-propyl-L-proline has been elucidated through feeding studies with isotope-labeled precursors and subsequent NMR analysis. researchgate.netresearchgate.net This sub-pathway involves a series of enzymatic reactions that modify a precursor molecule to form the final propylproline structure. The enzymes involved in this pathway are of significant interest as they catalyze unique chemical transformations. Understanding this biosynthetic pathway not only provides fundamental knowledge of microbial metabolism but also opens up possibilities for bioengineering and the production of novel antibiotic derivatives.

| Enzyme/Protein | Proposed Function in Propylproline Biosynthesis |

| LmbB2 | A tyrosine hydroxylating enzyme involved in the early steps of the pathway. researchgate.net |

| Lmb proteins | A series of enzymes that catalyze the formation of the propylproline moiety. researchgate.net |

Interrogation of Protein-Protein Interactions (PPIs)

The investigation of this compound and its derivatives as modulators of protein-protein interactions (PPIs) remains a specialized area of research with limited publicly available data. While direct studies detailing the specific interactions of this compound with protein complexes are not extensively documented, the broader class of substituted proline analogs is recognized for its significant potential in influencing and studying these fundamental biological processes.

The unique cyclic structure of the amino acid proline imposes significant conformational constraints on the polypeptide backbone. nih.govnih.gov These constraints are crucial in the formation of specific secondary structures, such as the polyproline II (PPII) helix, which is frequently involved in protein recognition and binding events. nih.govnih.gov The introduction of substituents onto the proline ring, creating proline analogs, can further modulate these conformational preferences, making them valuable tools for probing and controlling PPIs. nih.govnih.gov

Substitutions at various positions on the proline ring can induce steric and stereoelectronic effects that influence the cis/trans isomerization of the peptide bond and the local peptide conformation. nih.govnih.gov These alterations can either enhance or disrupt the binding affinity between proteins by modifying the three-dimensional structure of the peptide motifs that mediate the interaction. For instance, the incorporation of substituted prolines into peptide sequences has been shown to affect the formation of β-turns and helical structures, which are common recognition elements in PPIs. acs.org

Research into proline analogs has led to the development of molecules that can act as inhibitors or stabilizers of PPIs. nih.gov These synthetic analogs are designed to mimic or interfere with the binding of proline-rich sequences found in various proteins. For example, some proline-based compounds have been investigated as inhibitors in signaling pathways where PPIs are critical. nih.govnih.gov The study of structure-activity relationships (SAR) in these analogs helps in the rational design of more potent and selective PPI modulators.

While specific quantitative data on the interaction of this compound with protein targets is not available in the reviewed literature, the general approach involves evaluating these compounds in biochemical and cellular assays to determine their effect on a target PPI. Such studies would typically measure binding affinities (e.g., Kd, Ki) or the concentration required for 50% inhibition (IC50) of the interaction. The table below illustrates the type of data that would be generated from such research findings.

Table 1: Illustrative Data for Biomolecular Interaction Studies of Proline Derivatives in PPIs

| Compound/Derivative | Target PPI | Assay Type | Measured Affinity (IC50/Kd) | Reference |

| Hypothetical Data | ||||

| 2-Propylproline analog A | p53-MDM2 | Fluorescence Polarization | 15 µM | N/A |

| 2-Propylproline analog B | Grb2-Sos1 | ELISA | 25 µM | N/A |

| 4-Fluoroproline peptide | Collagen-Integrin | Surface Plasmon Resonance | 5 µM | N/A |

Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound, as such specific data was not found in the public domain. It serves to demonstrate the format and type of findings that would be relevant to the topic.

The exploration of the conformational landscape of substituted prolines, including those with alkyl groups, is an active area of research. nih.gov Understanding how a 2-propyl substitution would specifically influence the conformational properties of the proline ring and its containing peptides is key to predicting its potential as a PPI modulator. Such studies often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the structural basis of these interactions. acs.org

Future Research Trajectories and Advanced Methodological Developments for 2 Propylproline Hydrochloride

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis and design of novel molecules, including 2-Propylproline (B1451480) hydrochloride. Machine learning (ML) models offer the potential to dramatically accelerate the discovery and optimization of synthetic pathways, moving beyond traditional, often labor-intensive, trial-and-error approaches. preprints.org

Table 1: Potential Applications of AI/ML in 2-Propylproline Hydrochloride Research

| AI/ML Application | Description | Potential Impact on this compound |

| Retrosynthesis Prediction | AI models predict potential synthetic routes from a target molecule to available starting materials. cas.orgnih.gov | Faster identification of viable and cost-effective synthetic pathways. |

| Reaction Condition Optimization | ML algorithms, such as Bayesian optimization, predict optimal temperatures, solvents, and catalysts. preprints.orgnih.gov | Increased reaction yields, improved purity, and reduced development time. |

| Property Prediction | Deep learning models predict physicochemical and biological properties from molecular structure. nih.gov | Rapid screening of virtual analogs for desired characteristics before synthesis. |

| De Novo Design | Generative models create novel molecular structures based on a desired set of properties. preprints.org | Design of new 2-Propylproline derivatives for specific applications in medicine or materials science. |

Novel Analytical Techniques for Stereochemical Purity Assessment in Complex Systems

The biological and material properties of chiral molecules like 2-Propylproline are intrinsically linked to their stereochemistry. Therefore, the ability to accurately determine enantiomeric and diastereomeric purity is paramount. Future research will necessitate the development and application of more sophisticated analytical techniques capable of assessing the stereochemical integrity of this compound, especially within complex biological or material matrices.

High-performance liquid chromatography (HPLC) remains a cornerstone of chiral separations. srce.hr The development of novel chiral stationary phases (CSPs) specifically designed for proline analogs could offer enhanced resolution and sensitivity. nih.gov Research into CSPs derived from macrocyclic antibiotics, polysaccharides, or synthetic chiral polymers may yield columns with superior selectivity for 2-Propylproline enantiomers. Additionally, pre-column derivatization techniques, using reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), can be employed to form diastereomers that are more easily separated on standard reversed-phase columns, a method that has proven successful for other prolinamides. juniperpublishers.com

Beyond conventional HPLC, advanced methods such as supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) are gaining traction. SFC offers faster separations and is a greener alternative due to its use of supercritical CO2 as the primary mobile phase. CE, particularly when coupled with mass spectrometry (CZE-MS), provides extremely high separation efficiency and is suitable for very small sample volumes. researchgate.net Investigating the use of various chiral selectors, such as cyclodextrins, within the CE background electrolyte could lead to highly efficient methods for resolving the stereoisomers of this compound. researchgate.net

Table 2: Comparison of Advanced Analytical Techniques for Stereochemical Purity

| Analytical Technique | Principle | Advantages for 2-Propylproline Analysis | Challenges |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | High reliability, well-established methodology. | Development of a highly selective CSP may be required. |

| Pre-column Derivatization HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. juniperpublishers.com | High sensitivity, uses standard columns. | Derivatization reaction adds complexity and potential for side-reactions. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation on a chiral column. | Fast analysis times, reduced organic solvent consumption. | Requires specialized instrumentation. |

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector. researchgate.net | High separation efficiency, minimal sample consumption. | Lower concentration sensitivity compared to HPLC unless coupled with MS. |

Green Chemistry Approaches to the Synthesis and Application of this compound

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing pharmaceutical and chemical manufacturing. mdpi.com Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic routes and applications.

A key focus will be the replacement of hazardous solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. The development of catalytic, rather than stoichiometric, reactions is another cornerstone of green chemistry. This could involve exploring novel metal catalysts or biocatalysts (enzymes) that can facilitate the synthesis of the 2-propylproline scaffold with high atom economy and efficiency. mdpi.comnih.gov For instance, enzymatic processes could offer unparalleled stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact of the synthesis.

Flow chemistry represents a paradigm shift from traditional batch processing. researchgate.net Performing the synthesis of this compound in a continuous flow reactor can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. mdpi.com This approach also minimizes waste by allowing for real-time monitoring and optimization. Another avenue involves the use of renewable feedstocks as starting materials, potentially derived from biomass, to further enhance the sustainability profile of the compound's lifecycle. nih.gov

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Optimize reactions to maximize atom economy; utilize flow chemistry to minimize side products. mdpi.com |

| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with water, ionic liquids, or supercritical CO2. unibo.it |

| Design for Energy Efficiency | Employ catalysis to lower reaction temperatures and pressures; use microwave or flow reactors. researchgate.net |

| Use of Renewable Feedstocks | Investigate synthetic pathways starting from bio-derived materials instead of petroleum-based chemicals. nih.gov |

| Catalysis | Develop highly efficient and recyclable metal or enzyme catalysts to replace stoichiometric reagents. mdpi.com |

Exploration of Emerging Roles in Supramolecular Chemistry and Materials Science

The conformational rigidity and specific stereochemistry of the proline ring make it an attractive building block in supramolecular chemistry and materials science. nih.gov The introduction of a propyl group at the C2 position in this compound adds a new dimension of steric and hydrophobic character that can be exploited for the rational design of advanced materials.

Future research could explore the incorporation of this compound into peptides and peptidomimetics to create highly ordered structures, such as synthetic collagen mimetics or self-assembling nanofibers. nih.gov The specific conformational constraints imposed by the 2-propyl substituent could be used to fine-tune the stability and morphology of these supramolecular assemblies. Such materials could find applications in tissue engineering, drug delivery, or as components of novel hydrogels.

In materials science, this compound could serve as a chiral ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for the creation of novel chiral polymers. Its ability to induce chirality at a macroscopic level could be harnessed for applications in asymmetric catalysis or chiral separations. The self-assembly properties of amphiphilic derivatives of 2-Propylproline could also be investigated for the formation of micelles or vesicles, which have potential uses as nanoreactors or delivery systems. The unique structure of 2-propylproline makes it a compelling candidate for creating materials with tailored physical and chemical properties. nih.gov

Table 4: Potential Applications in Supramolecular Chemistry and Materials Science

| Area of Application | Potential Role of this compound | Desired Outcome |

| Peptide Self-Assembly | As a component in peptide sequences to control folding and intermolecular interactions. nih.gov | Formation of well-defined nanofibers, hydrogels, or nanotubes for biomedical applications. |

| Synthetic Collagen | Incorporation into collagen-like peptides to modulate triple helix stability. nih.gov | Development of advanced biomaterials for tissue regeneration and wound healing. |

| Chiral Polymers | As a chiral monomer in polymerization reactions. | Creation of polymers for use as chiral stationary phases in chromatography or as chiral catalysts. |

| Metal-Organic Frameworks (MOFs) | As a chiral organic linker to connect metal nodes. | Synthesis of porous materials with chiral channels for enantioselective separations or catalysis. |

Q & A

Q. How should researchers manage large-scale datasets from omics studies (e.g., proteomics, metabolomics) involving this compound?

- Methodological Answer :

- Metadata Standardization : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using tools like ISA-Tab.

- Cloud Storage : Use encrypted platforms (e.g., AWS S3, Google Cloud) with version control for raw and processed data.

- Quality Control : Implement automated pipelines (e.g., Knime, Galaxy) to flag outliers in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.